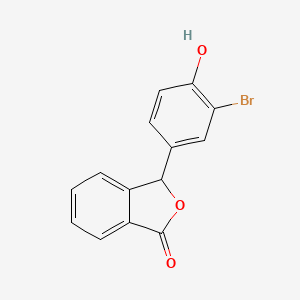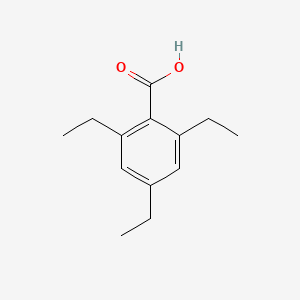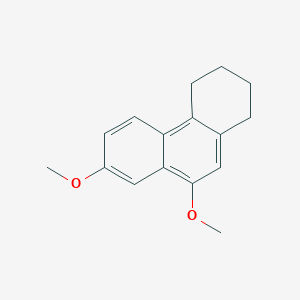
N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea typically involves the reaction of phenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiadiazole ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry
Industrially, thiadiazole derivatives can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mécanisme D'action
The mechanism of action of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary accordingly.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N’-(2-methyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- N-Phenyl-N’-(2-ethyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
Uniqueness
N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl analogs.
Propriétés
| 94563-50-5 | |
Formule moléculaire |
C12H14N4OS |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1-phenyl-3-(2-propylthiadiazol-5-ylidene)urea |
InChI |
InChI=1S/C12H14N4OS/c1-2-8-16-13-9-11(18-16)15-12(17)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17) |
Clé InChI |
XTIKZZRAZYTODR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1N=CC(=NC(=O)NC2=CC=CC=C2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
